
(S)-2-(Methylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Methylamino)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methylamino group attached to the second carbon of a butanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Methylamino)butanamide can be achieved through several methods. One common approach involves the reaction of (S)-2-aminobutanamide with methyl iodide under basic conditions to introduce the methylamino group. Another method involves the use of potassium acyltrifluoroborates (KATs) and amines, followed by oxidation with hydrogen peroxide to form the desired amide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by enabling continuous flow reactions, which are more versatile and environmentally friendly compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Methylamino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
(S)-2-(Methylamino)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of (S)-2-(Methylamino)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Methylamino)butanamide: The enantiomer of (S)-2-(Methylamino)butanamide, with similar chemical properties but different biological activity.
N-Methylbutanamide: Lacks the stereochemistry of this compound but shares similar functional groups.
2-Aminobutanamide: The precursor to this compound, lacking the methylamino group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other similar compounds. This stereochemistry can influence its binding affinity to molecular targets and its overall efficacy in various applications .
Propriétés
Formule moléculaire |
C5H12N2O |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
(2S)-2-(methylamino)butanamide |
InChI |
InChI=1S/C5H12N2O/c1-3-4(7-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)/t4-/m0/s1 |
Clé InChI |
BKAZZDOUYHGNDR-BYPYZUCNSA-N |
SMILES isomérique |
CC[C@@H](C(=O)N)NC |
SMILES canonique |
CCC(C(=O)N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-](/img/structure/B12967159.png)
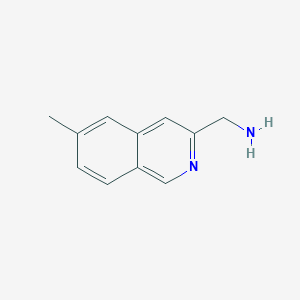

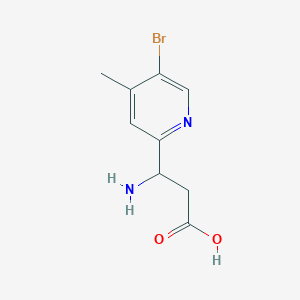
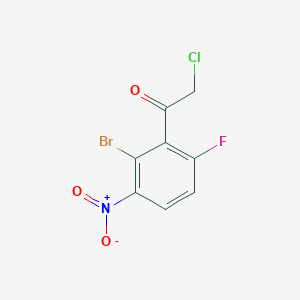
![(7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol](/img/structure/B12967203.png)
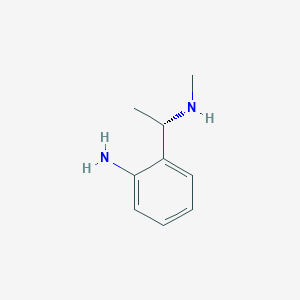
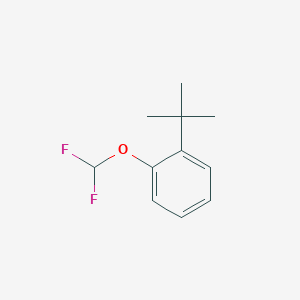
![(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12967213.png)

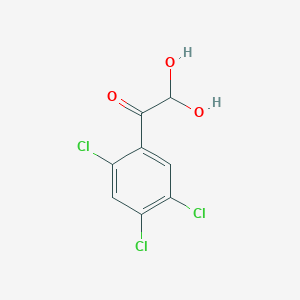
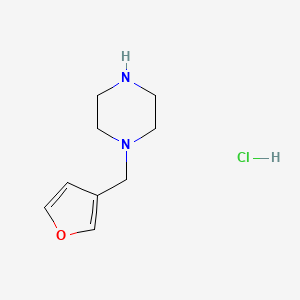
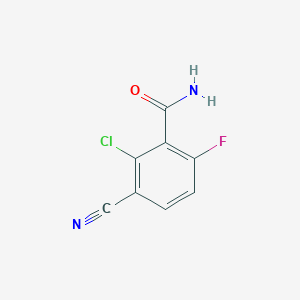
![6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12967253.png)
